molecular formula C8H7N3O2 B052412 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 739364-95-5

2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No. B052412
CAS RN: 739364-95-5
M. Wt: 177.16 g/mol
InChI Key: YHVGUXFUOSJCFJ-UHFFFAOYSA-N
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Description

2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid is a reactant used in the preparation of DPP-IV inhibitors . It is used as a synthetic intermediate of anti-diabetic anagliptin .


Synthesis Analysis

Functional Pyrazolo[1,5-a]pyrimidines are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . For instance, diversely substituted pyrazolopyrimidin-7-ol were treated with propargyl bromide in DMF using K2CO3 as a base; at elevated temperatures, it furnishes 7-O-propargyl pyrazolo[1,5-a]pyrimidines .


Molecular Structure Analysis

The molecular formula of 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid is C8H7N3O2 . Pyrazolo[1,5-a]pyrimidine (PP) derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry and have attracted a great deal of attention in material science recently due to their significant photophysical properties .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine (PP) derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have attracted a great deal of attention in material science recently due to their significant photophysical properties .


Physical And Chemical Properties Analysis

The physical form of 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid is solid . It has a molecular weight of 177.16 . It has a solubility in DMSO (Slightly), Methanol (Slightly, Heated) .

Scientific Research Applications

Pharmaceutical Research

This compound is utilized as a synthetic intermediate in the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors . These inhibitors are a class of oral hypoglycemics that block DPP-IV. They are used to treat diabetes by prolonging the active incretin levels, which in turn increases insulin release and decreases glucagon levels in the circulation.

Medicinal Chemistry

In medicinal chemistry, 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is involved in the synthesis of anagliptin , a drug used for the treatment of type 2 diabetes. Anagliptin is a selective DPP-IV inhibitor, showcasing the compound’s role in the creation of therapeutics.

Mechanism of Action

Target of Action

The primary target of 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is Dipeptidyl Peptidase-IV (DPP-IV) . DPP-IV is an enzyme responsible for breaking down incretin hormones in the body, which play a crucial role in regulating blood glucose levels.

Mode of Action

2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid acts as a DPP-IV inhibitor . By inhibiting DPP-IV, it prolongs the action of incretin hormones, leading to increased insulin secretion and decreased glucagon release. This results in a decrease in blood glucose levels.

Biochemical Pathways

The inhibition of DPP-IV affects the incretin metabolic pathway . Incretin hormones, such as GLP-1 and GIP, are responsible for stimulating insulin secretion. By inhibiting DPP-IV, the breakdown of these hormones is reduced, leading to increased insulin secretion and decreased glucagon release. This ultimately results in the reduction of blood glucose levels.

Result of Action

The primary result of the action of 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is the reduction of blood glucose levels . By inhibiting DPP-IV and prolonging the action of incretin hormones, it increases insulin secretion and decreases glucagon release, leading to decreased blood glucose levels.

Action Environment

The action, efficacy, and stability of 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances, and the temperature . For instance, it is recommended to store the compound in a dry room at normal temperature . .

Safety and Hazards

The safety information for 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements include: P261-P305+P351+P338 .

Future Directions

The future directions of 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid could be in the field of medicinal chemistry, given its use as a reactant in the preparation of DPP-IV inhibitors . This suggests potential applications in the treatment of diabetes .

properties

IUPAC Name

2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-2-7-9-3-6(8(12)13)4-11(7)10-5/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHVGUXFUOSJCFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40630527
Record name 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40630527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

CAS RN

739364-95-5
Record name 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=739364-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40630527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid
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Synthesis routes and methods

Procedure details

2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid amide (475 mg) was dissolved in ethanol (5 ml), and 5 N sodium hydroxide solution (2 ml) was added thereto and stirred for 1 hour at 70° C. The reaction mixture was cooled to room temperature, water was added thereto, and the reaction mixture was washed with ethyl acetate. 2 N Hydrochloric acid was added to the aqueous phase until it became acidic, and precipitated crystals were collected by filtration and washed with water and n-hexane. The crystals were dried under reduced pressure to give the title compound (300 mg, Y.:63%) as white crystals.
Quantity
475 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
63%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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